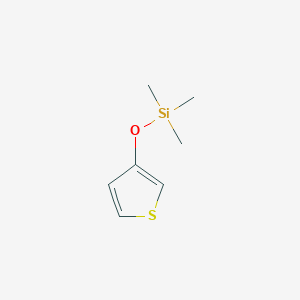
Trimethyl(thiophen-3-yloxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(thiophen-3-yloxy)silane is an organosilicon compound with the molecular formula C7H12OSi It is characterized by the presence of a thiophene ring bonded to a trimethylsilyl group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(thiophen-3-yloxy)silane typically involves the reaction of thiophen-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The general reaction can be represented as follows:
Thiophen-3-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(thiophen-3-yloxy)silane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield thiophene derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the silicon atom.
Aplicaciones Científicas De Investigación
Trimethyl(thiophen-3-yloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with a focus on its ability to modify biological molecules.
Industry: It is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl(thiophen-3-yloxy)silane exerts its effects involves the interaction of the silyl group with various molecular targets. The silicon-oxygen bond is highly reactive, allowing for the formation of stable silyl ethers. This reactivity is exploited in organic synthesis to protect hydroxyl groups and facilitate subsequent chemical transformations. The thiophene ring can also participate in π-π interactions and electron-donating effects, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reagent in organic synthesis.
Trimethoxysilane: A compound with the formula (CH3O)3SiH, used in the production of organosiloxane copolymers and other materials.
Uniqueness
Trimethyl(thiophen-3-yloxy)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles, such as in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C7H12OSSi |
|---|---|
Peso molecular |
172.32 g/mol |
Nombre IUPAC |
trimethyl(thiophen-3-yloxy)silane |
InChI |
InChI=1S/C7H12OSSi/c1-10(2,3)8-7-4-5-9-6-7/h4-6H,1-3H3 |
Clave InChI |
UUJDCKWHSGPIEG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CSC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


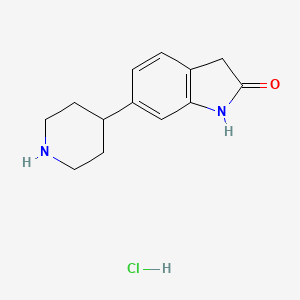
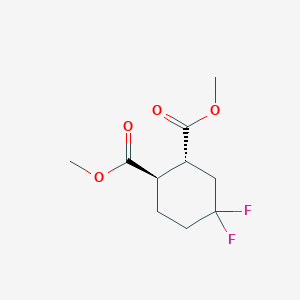
![Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13027215.png)
![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)
![(2-Oxa-6-aza-spiro[3.4]oct-8-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B13027227.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)



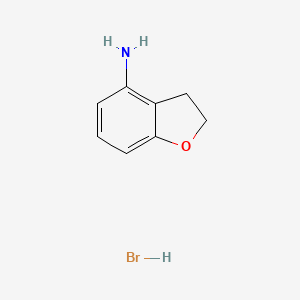
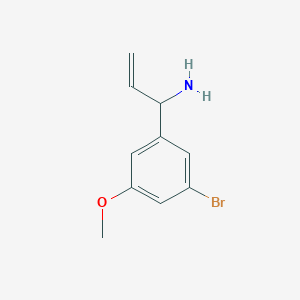
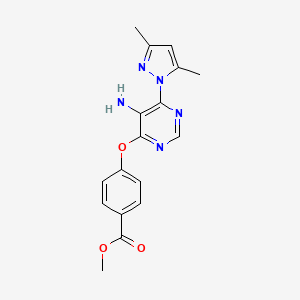
![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
